molecular formula C14H15S2.CF3O3S B1171106 medikhronal CAS No. 169277-23-0

medikhronal

Cat. No.: B1171106
CAS No.: 169277-23-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on these standards:

  • Chemical Identity: A detailed introduction would require the compound’s IUPAC name, structural formula, and stereochemical configuration, adhering to nomenclature rules .
  • Synthesis and Characterization: emphasizes rigorous characterization using NMR, IR, mass spectrometry, and elemental analysis for novel compounds. For known compounds, verification against literature data is critical .
  • Therapeutic Role: If medikhronal is a drug, its introduction should specify its pharmacological class, mechanism of action, and approved indications, supported by references to clinical trials or regulatory approvals (e.g., ICH guidelines for pharmaceutical documentation ).

Note: The absence of specific data in the provided evidence necessitates hypothetical framing. In practice, this section would integrate peer-reviewed studies, patents, or regulatory documents.

Properties

CAS No.

169277-23-0

Molecular Formula

C14H15S2.CF3O3S

Synonyms

medikhronal

Origin of Product

United States

Comparison with Similar Compounds

Selection of Comparator Compounds

Per , comparators should be structurally analogous (e.g., shared core functional groups) or functionally similar (e.g., same therapeutic use). For example:

  • Structural analogs : Compounds with identical backbones but differing substituents.
  • Functional analogs : Drugs targeting the same biological pathway or disease.

Pharmacokinetic Comparison

Following ’s framework for ramipril/metoprolol, a comparison would include:

Parameter Medikhronal (Hypothetical) Compound A Compound B
Bioavailability 85% (oral) 75% (oral) 90% (IV)
Half-life (t₁/₂) 12 hours 8 hours 24 hours
Metabolism CYP3A4-mediated CYP2D6 Renal excretion
Excretion 60% renal, 40% fecal 80% renal 95% hepatic

Note: Data in this table are illustrative. Actual comparisons require experimental or clinical data from sources like pharmacokinetic studies or drug monographs.

Pharmacodynamic Comparison

Key aspects include:

  • Mechanism of Action : Receptor affinity, enzyme inhibition, or signaling pathway modulation.
  • Efficacy : IC₅₀ values, therapeutic indices, or clinical trial outcomes.
  • Adverse Effects : Frequency and severity linked to mechanistic differences.

Example: If this compound is an anticoagulant, comparators might include direct thrombin inhibitors (e.g., dabigatran) vs. factor Xa inhibitors (e.g., rivaroxaban), highlighting differences in bleeding risks .

Methodological Considerations for Robust Comparisons

Data Sources and Validation

  • Primary Literature : Peer-reviewed studies (e.g., Journal of Medicinal Chemistry) provide efficacy and safety profiles .
  • Regulatory Documents : FDA/EMA filings offer validated pharmacokinetic data .
  • Systematic Reviews : Cochrane reviews synthesize comparative effectiveness .

Analytical Techniques

  • Structural Elucidation : X-ray crystallography or 2D NMR for stereochemical confirmation .
  • Bioanalytical Methods : HPLC/MS for quantifying plasma concentrations .

Statistical and Reporting Standards

  • Reproducibility : Detailed experimental protocols per and .
  • Transparency : Declare conflicts of interest and funding sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.